N-Acetyl-5-methyl-L-tryptophan
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI 键 |
GTCLKZDZUKYDDV-ZDUSSCGKSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Melatonin Synthesis Pathway and the Putative Role of N-Acetyl-5-methyl-L-tryptophan
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Melatonin (B1676174), a neurohormone primarily known for its role in regulating circadian rhythms, is synthesized from the essential amino acid L-tryptophan through a well-characterized enzymatic pathway. This technical guide provides a comprehensive overview of the core melatonin synthesis pathway, detailing the key enzymes, their kinetics, and established experimental protocols for their study. A central focus of this document is to also investigate the potential involvement of the synthetic compound N-Acetyl-5-methyl-L-tryptophan in this biological process. Despite a thorough review of the scientific literature, there is currently no direct evidence to suggest that this compound serves as a precursor or a significant modulator of the canonical melatonin synthesis pathway. This guide will therefore present the established pathway in detail and address the current understanding of tryptophan analogs, including this compound, in the context of melatonin biosynthesis.
The Canonical Melatonin Synthesis Pathway
The biosynthesis of melatonin from L-tryptophan is a four-step enzymatic cascade occurring primarily in the pineal gland, but also in other tissues such as the retina, gut, and skin. The pathway is tightly regulated, exhibiting a distinct diurnal rhythm with melatonin production peaking during the night.
The key enzymes involved in this pathway are:
-
Tryptophan Hydroxylase (TPH)
-
Aromatic L-amino acid Decarboxylase (AADC)
-
Arylalkylamine N-acetyltransferase (AANAT)
-
Acetylserotonin O-methyltransferase (ASMT) , also known as Hydroxyindole-O-methyltransferase
The Neuroprotective Potential of N-Acetyl-5-methyl-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-5-methyl-L-tryptophan (L-NAT), a derivative of the essential amino acid L-tryptophan, has emerged as a promising neuroprotective agent in preclinical studies. This technical guide provides an in-depth overview of the current understanding of L-NAT's neuroprotective effects, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used to elucidate its properties. Notably, this guide addresses the evolving understanding of L-NAT's molecular targets, moving from the previously proposed neurokinin-1 receptor (NK-1R) to more recent evidence suggesting a role as a Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to neuronal cell death in these conditions include mitochondrial dysfunction, apoptosis, oxidative stress, and neuroinflammation.[1] N-Acetyl-L-tryptophan has been identified as a potential therapeutic agent due to its ability to counteract these detrimental processes.[1][2] This guide synthesizes the key findings on the neuroprotective effects of L-NAT, with a particular focus on the quantitative data and detailed methodologies from pivotal studies.
Mechanisms of Neuroprotection
L-NAT exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways involved in neuronal cell death and dysfunction.
Inhibition of Mitochondrial Death Pathway
Mitochondrial dysfunction is a central event in many neurodegenerative diseases. L-NAT has been shown to protect mitochondria by inhibiting the release of pro-apoptotic factors. Specifically, it prevents the release of cytochrome c, Smac/AIF (Second mitochondria-derived activator of caspases/Apoptosis-inducing factor) from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[1][2]
Attenuation of Apoptosis
By preventing the release of mitochondrial pro-apoptotic factors, L-NAT subsequently inhibits the activation of the caspase cascade. Studies have demonstrated its ability to block the activation of caspase-1, caspase-9 (initiator caspases), and caspase-3 (an executioner caspase).[1][2] This inhibition of apoptosis is a cornerstone of its neuroprotective action.
Anti-inflammatory Effects
Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. L-NAT has been shown to suppress inflammatory responses in neuronal models. It inhibits the secretion of the pro-inflammatory neuropeptide Substance P and the cytokine Interleukin-1β (IL-1β).[1][2] Furthermore, in vivo studies have shown that L-NAT treatment can reduce the levels of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1), markers of astrogliosis and microglial activation, respectively.[3]
Modulation of Proteasomal Function
The ubiquitin-proteasome system is responsible for the degradation of misfolded or damaged proteins, and its dysfunction is implicated in neurodegenerative disorders. L-NAT has been found to restore the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, suggesting a role in maintaining protein homeostasis.[1][2]
Evolving Understanding of the Molecular Target: From NK-1R to TRPV1
For some time, the neuroprotective effects of L-NAT were attributed to its antagonism of the neurokinin-1 receptor (NK-1R).[1][2] However, a 2022 study by Matalińska et al. demonstrated that L-NAT does not significantly bind to either human or rat NK-1R at physiological concentrations.[4] This pivotal finding has shifted the focus towards identifying alternative molecular targets.
More recent research suggests that L-NAT may exert its effects, at least in part, by acting as an antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.[5] Molecular docking studies have shown a strong binding of L-NAT to the TRPV1 receptor.[5] Antagonism of TRPV1 is known to have neuroprotective and anti-inflammatory effects.[6] This revised understanding of L-NAT's mechanism of action provides a new avenue for research and drug development.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective and radioprotective effects of L-NAT.
Table 1: In Vitro Neuroprotective Efficacy of L-NAT
| Cell Line | Insult | L-NAT Concentration | Endpoint | Result | Citation |
| NSC-34 motor neuron-like cells | H₂O₂ | 0.3 µM (IC₅₀) | Cell Death | 50% inhibition of H₂O₂-induced cell death | [7] |
| Primary motor neurons | H₂O₂ | 16 nM (IC₅₀) | Cell Death | 50% inhibition of H₂O₂-induced cell death | [7] |
| J774A.1 murine macrophages | Gamma Radiation | Not Specified | Cell Viability | >80% radioprotective efficacy | [8] |
| IEC-6 intestinal epithelial cells | Gamma Radiation (20 Gy) | 0.1 µg/mL | Cell Survival | 84.36% to 87.68% survival (p < 0.0001) | [9][10] |
Table 2: In Vivo Efficacy of L-NAT in an ALS Mouse Model (mSOD1 G93A)
| Parameter | Treatment | Result | Citation |
| Disease Onset | L-NAT | Delayed disease onset | [3] |
| Survival | L-NAT | Extended survival | [3] |
| Motor Performance | L-NAT | Ameliorated deterioration in motor performance | [3] |
Table 3: Radioprotective Efficacy of L-NAT in Animal Models
| Animal Model | Radiation Dose | L-NAT Dose | Endpoint | Result | Citation |
| Mice | 9.0 Gy | 150 mg/kg, i.m. | Whole-body survival | >80% survival (compared to 0% in untreated) | [5] |
| Non-human primates | 6.5 Gy | 37.5 mg/kg, i.m. | Whole-body survival | 100% survival | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of L-NAT's neuroprotective action and a typical experimental workflow for its evaluation.
Proposed Signaling Pathway of L-NAT Neuroprotection
Caption: Proposed signaling pathway for L-NAT-mediated neuroprotection.
Experimental Workflow for In Vitro Evaluation of L-NAT
Caption: A typical workflow for in vitro assessment of L-NAT's neuroprotective effects.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on L-NAT. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: NSC-34 (a mouse motor neuron-like hybrid cell line) and primary motor neurons are commonly used.[1][2]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress-mediated cell death. The concentration and duration of treatment should be optimized for each cell line to achieve a desired level of cell death (e.g., 50%).[7]
-
Radiation: Gamma radiation is used to induce DNA damage and apoptosis. Doses are typically in the range of 5-20 Gy.[8][9][10]
-
-
L-NAT Treatment: L-NAT is dissolved in a suitable solvent (e.g., DMSO or culture medium) and added to the cell cultures at various concentrations prior to or concurrently with the neurotoxic insult.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Plate cells in a 96-well plate and treat as described above.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
After treatment, fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Mitochondrial Proteins
This technique is used to detect the release of cytochrome c from the mitochondria to the cytosol.
-
Separate the mitochondrial and cytosolic fractions of the cell lysates by differential centrifugation.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted inflammatory markers like Substance P and IL-1β in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the target protein.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of the target protein based on the standard curve.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.
-
Prepare cell lysates in a suitable buffer.
-
Add the cell lysate to a 96-well plate.
-
Add a specific fluorogenic substrate for each proteasomal activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubate at 37°C.
-
Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.
-
Include a proteasome inhibitor (e.g., MG132) as a negative control to ensure the measured activity is specific to the proteasome.
In Vivo Studies in ALS Mouse Model (mSOD1 G93A)
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation are a widely used model for ALS.
-
L-NAT Administration: L-NAT is typically administered via intraperitoneal (i.p.) injection.
-
Motor Performance Tests:
-
Rotarod Test: Measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Hanging Wire Test: Assesses grip strength and endurance. Mice are suspended by their forelimbs from a wire, and the time until they fall is measured.
-
-
Disease Onset and Survival: Disease onset is often defined by the appearance of specific motor deficits (e.g., hind limb tremor or weakness). Survival is monitored until the humane endpoint is reached.
-
Histological Analysis: Spinal cord and muscle tissues are collected for histological analysis to assess motor neuron loss and muscle atrophy.
Conclusion
This compound has demonstrated significant neuroprotective potential in a range of preclinical models. Its multifaceted mechanism of action, which includes the inhibition of mitochondrial-mediated apoptosis, suppression of neuroinflammation, and restoration of proteasomal function, makes it an attractive candidate for the treatment of neurodegenerative diseases. The recent discovery of its potential as a TRPV1 antagonist provides a new and exciting direction for future research. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for further investigation into the therapeutic applications of L-NAT. Continued research is warranted to fully elucidate its signaling pathways and to translate these promising preclinical findings into clinical benefits for patients with neurodegenerative disorders.
References
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient receptor potential vanilloid 1 antagonism in neuroinflammation, neuroprotection and epigenetic regulation: potential therapeutic implications for severe psychiatric disorders treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
In Vitro Antioxidant Properties of N-Acetyl-5-methyl-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-5-methyl-L-tryptophan is an acetylated amino acid derivative with a methylated indole (B1671886) ring, a structural feature suggesting potential antioxidant activity. While direct quantitative in vitro antioxidant data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive overview of its anticipated antioxidant properties based on the well-documented activities of its close structural analogs, N-Acetyl-L-tryptophan and N-Acetylserotonin (NAS). This document details the experimental protocols for key antioxidant assays, summarizes the available quantitative data for its analogs, and visualizes the pertinent signaling pathways through which these compounds are proposed to exert their antioxidant effects. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development. N-acetylated tryptophan derivatives have emerged as a promising class of antioxidants. The acetylation of the amino group and substitutions on the indole ring can modulate the antioxidant capacity and bioavailability of the parent tryptophan molecule. This guide focuses on the in vitro antioxidant potential of this compound, providing the necessary theoretical and practical framework for its investigation.
Quantitative Antioxidant Data of Structural Analogs
Due to the limited availability of specific quantitative data for this compound, this section presents data from its close structural analogs to provide a reasonable estimation of its potential antioxidant efficacy.
Table 1: In Vitro Antioxidant and Neuroprotective Activities of N-Acetyl-L-tryptophan and N-Acetylserotonin (NAS)
| Compound | Assay | Cell Line/System | Endpoint | Result |
| N-Acetyl-L-tryptophan | H₂O₂-induced cytotoxicity | NSC-34 motoneurons | Cell Viability (IC₅₀) | 0.3 µM |
| N-Acetyl-L-tryptophan | H₂O₂-induced cytotoxicity | Primary motor neurons | Cell Viability (IC₅₀) | 16 nM |
| N-Acetylserotonin (NAS) | Glutamate-induced cytotoxicity | HT-22 cells | Cell Viability | Dose-dependent inhibition (50-500 µM) |
| N-Acetylserotonin (NAS) | H₂O₂-induced cytotoxicity | HT-22 cells | Cell Viability | Protective effect observed |
| N-Acetylserotonin (NAS) | Radiation-induced cell death | Murine macrophages (J774A.1) | Cell Survivability | >80% radioprotective efficacy |
| N-Acetylserotonin (NAS) | Intracellular ROS | Porcine enterocytes | ROS reduction | Dose-dependent decrease |
| N-Acetylserotonin (NAS) | Glutathione (GSH) levels | Glutamate-treated HT-22 cells | GSH enhancement | Dose-dependent increase |
Experimental Protocols
This section provides detailed methodologies for three standard in vitro antioxidant assays that can be employed to characterize the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solution to determine the IC₅₀ value. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.
-
-
Preparation of Working ABTS•⁺ Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and a positive control as described for the DPPH assay.
-
Assay Protocol:
-
Add 190 µL of the working ABTS•⁺ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
Mix gently and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.
-
TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Test compound (this compound)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of the test compound or positive control in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution to the cells and incubate for 30 minutes.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The CAA value is calculated based on the area under the curve of fluorescence versus time. The percentage of inhibition of DCF formation by the test compound is calculated relative to the control (cells treated with AAPH alone).
Visualization of Signaling Pathways and Experimental Workflows
The antioxidant effects of N-acetylated tryptophan analogs, particularly N-Acetylserotonin (NAS), are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Nrf2-Mediated Antioxidant Response
N-Acetylserotonin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by antioxidants or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Caption: Nrf2-mediated antioxidant response pathway potentially activated by this compound.
PI3K/Akt Survival Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and is implicated in the cellular response to oxidative stress. Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote cell survival. N-Acetylserotonin has been shown to activate this pathway, contributing to its neuroprotective effects.
Caption: PI3K/Akt cell survival pathway potentially modulated by this compound.
Experimental Workflow for In Vitro Antioxidant Assessment
The following diagram illustrates a logical workflow for the comprehensive in vitro assessment of the antioxidant properties of a test compound like this compound.
Caption: A logical workflow for the in vitro antioxidant assessment of a test compound.
Conclusion
While direct experimental data on the in vitro antioxidant properties of this compound is currently limited, the available information on its structural analogs strongly suggests its potential as a potent antioxidant. The methodologies and mechanistic insights provided in this technical guide offer a solid foundation for researchers to undertake a comprehensive evaluation of this promising compound. Future studies employing the detailed protocols herein are warranted to elucidate the specific antioxidant capacity and mechanisms of action of this compound, which will be crucial in determining its therapeutic potential in oxidative stress-related pathologies.
N-Acetyl-5-methyl-L-tryptophan as a Cytochrome c Release Inhibitor: A Technical Guide
Introduction to Cytochrome c and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A pivotal event in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1] Cytosolic cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome.[2] This complex then recruits and activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell.[2]
Given its critical role, the inhibition of cytochrome c release represents a promising therapeutic strategy for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemia-reperfusion injury.[1][3]
N-acetylated Tryptophan Derivatives as Potential Apoptosis Inhibitors
While specific data on N-Acetyl-5-methyl-L-tryptophan is scarce, related N-acetylated tryptophan derivatives have been investigated for their neuroprotective and anti-apoptotic properties.
N-acetyl-L-tryptophan (NAT): N-acetyl-L-tryptophan has been identified as a potential neuroprotective agent and an inhibitor of mitochondrial cytochrome c release.[4] Studies have shown that NAT can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS).[4] Its protective effects are attributed to the inhibition of the mitochondrial death pathway, including the release of cytochrome c, Smac/AIF, and the subsequent activation of caspases-9 and -3.[4] Furthermore, NAT has demonstrated radioprotective effects by modulating oxidative stress and preserving mitochondrial membrane integrity, which are closely linked to the prevention of cytochrome c release.[5][6]
The mechanism by which NAT and potentially its analog, NASMET, inhibit cytochrome c release is not fully elucidated but may involve the stabilization of the mitochondrial outer membrane, potentially through interactions with Bcl-2 family proteins or by preventing the formation of the mitochondrial permeability transition pore (mPTP).
Signaling Pathways
The intrinsic apoptosis pathway is a complex cascade of events culminating in cell death. The release of cytochrome c is a key regulatory step in this process.
Caption: Intrinsic apoptosis pathway highlighting Bcl-2 family regulation and cytochrome c release.
A hypothetical mechanism for a cytochrome c release inhibitor, such as this compound, would involve intervention at the level of the mitochondria to prevent the release of pro-apoptotic factors.
Caption: Hypothetical mechanism of this compound in inhibiting MOMP.
Experimental Protocols for Measuring Cytochrome c Release
Several established methods can be employed to detect and quantify the release of cytochrome c from the mitochondria into the cytosol. The choice of method depends on the specific experimental goals, available equipment, and cell type.
Subcellular Fractionation and Western Blotting
This is a widely used and semi-quantitative method to determine the amount of cytochrome c in the mitochondrial and cytosolic fractions.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptotic stimulus and/or the test inhibitor (e.g., this compound) for the desired time.
-
Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cytosolic Extraction: Resuspend the cell pellet in a hypotonic cytosol extraction buffer containing protease inhibitors. Incubate on ice for 15 minutes.
-
Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure efficient cell lysis without damaging the mitochondria.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Mitochondrial Fraction: The pellet from the previous step contains the mitochondria. Wash the pellet with cytosol extraction buffer and resuspend in a mitochondrial lysis buffer.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against marker proteins for the cytosol (e.g., GAPDH or β-actin) and mitochondria (e.g., COX IV or VDAC) to assess the purity of the fractions and for loading controls.
-
Incubate with a suitable secondary antibody and detect the protein bands using an appropriate detection system.
-
-
Quantification: Densitometrically quantify the cytochrome c bands in the cytosolic fractions to determine the extent of release.
Caption: Experimental workflow for cytochrome c release detection by Western blotting.
Immunocytochemistry
This method allows for the visualization of cytochrome c localization within individual cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the apoptotic stimulus and/or inhibitor.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 or digitonin (B1670571) in PBS. The choice and concentration of the detergent can be optimized to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS containing bovine serum albumin and/or normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against cytochrome c overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. A mitochondrial marker (e.g., MitoTracker) can also be used to co-localize the cytochrome c signal.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate staining pattern co-localizing with mitochondria. In apoptotic cells, cytochrome c will appear diffused throughout the cytoplasm.
Flow Cytometry
Flow cytometry offers a high-throughput method to quantify the percentage of cells that have released cytochrome c.
Protocol:
-
Cell Culture and Treatment: Treat cells in suspension or adherent cells that have been detached.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Selective Permeabilization: Resuspend the cells in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane. This allows the cytosolic cytochrome c to diffuse out of the cells.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then fully permeabilize them with a stronger detergent like Triton X-100 to allow antibody access to the mitochondrial cytochrome c.
-
Immunostaining: Stain the cells with a fluorescently labeled anti-cytochrome c antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Cells that have retained their mitochondrial cytochrome c will show high fluorescence, while cells that have released it will have low fluorescence.
Quantitative Data on Related Compounds
As previously stated, specific quantitative data for this compound is not available. However, for the related compound N-acetyl-L-tryptophan (NAT) , studies have demonstrated its ability to inhibit apoptosis and provide neuroprotection, which is indicative of its potential to prevent cytochrome c release.
| Compound | Cell Type | Apoptotic Stimulus | Effect | Citation |
| N-acetyl-L-tryptophan (NAT) | NSC-34 motor neuron-like cells | Not specified | Rescues from cell death | [4] |
| N-acetyl-L-tryptophan (NAT) | Primary motor neurons | Not specified | Rescues from cell death | [4] |
| N-acetyl-L-tryptophan (NAT) | Intestinal epithelial cells-6 (IEC-6) | Gamma radiation (20 Gy) | 84.36% to 87.68% survival at 0.1 µg/mL | [5] |
| N-acetyl-L-tryptophan (NAT) | Murine macrophages J774A.1 | Gamma radiation | >80% radioprotective efficacy | [6] |
Note: The data in the table above is for N-acetyl-L-tryptophan (NAT), not this compound (NASMET).
Conclusion
The inhibition of cytochrome c release from mitochondria is a key strategy in the development of therapeutics for diseases associated with excessive apoptosis. While N-acetylated tryptophan derivatives, such as N-acetyl-L-tryptophan, have shown promise as anti-apoptotic agents that can prevent the release of mitochondrial pro-apoptotic factors, there is a clear need for further research into the specific biological activities of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the potential of NASMET and other novel compounds as inhibitors of cytochrome c release. Future studies should focus on generating quantitative data to establish the potency and efficacy of these molecules and to elucidate their precise mechanisms of action at the mitochondrial level.
References
- 1. Inhibitors of Cytochrome c Release with Therapeutic Potential for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Methazolamide and melatonin inhibit mitochondrial cytochrome C release and are neuroprotective in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]
- 6. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-based Assays to Evaluate N-Acetyl-5-methyl-L-tryptophan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan. Its structural similarity to neuroactive compounds such as N-acetyl-L-tryptophan and N-acetylserotonin suggests its potential for a range of biological activities, including neuroprotection, anti-inflammatory effects, and antioxidant properties.[1][2][3] These application notes provide a comprehensive guide for researchers to investigate the cellular activities of this compound using a variety of established cell-based assays. The following protocols have been adapted to assess its efficacy and mechanism of action in cellular models.
Potential Signaling Pathways of this compound
Based on the activities of related tryptophan derivatives, this compound may influence several key cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action involving neuroprotective and anti-inflammatory pathways.
A potential signaling pathway for this compound.
I. Assessment of Cytotoxicity and Cell Viability
It is crucial to determine the optimal, non-toxic concentration range of this compound before evaluating its biological activities. The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring metabolic activity.[4]
Experimental Workflow: Cell Viability Assays
Workflow for MTT and XTT cell viability assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[4][5][6]
Materials:
-
This compound
-
Cell line of interest (e.g., neuronal cells, macrophages)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.[5]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: XTT Assay for Cell Viability
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.[5]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound and incubate for the desired duration.[5]
-
Prepare the XTT labeling mixture according to the manufacturer's protocol, which typically involves mixing the XTT reagent with an electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.[5]
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[5]
Data Presentation: Cell Viability
| Concentration (µM) | % Cell Viability (MTT) | % Cell Viability (XTT) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 10 | 97.2 ± 3.5 | 98.4 ± 2.5 |
| 50 | 95.8 ± 4.2 | 96.5 ± 3.1 |
| 100 | 93.1 ± 5.0 | 94.2 ± 4.3 |
| 200 | 88.7 ± 6.3 | 90.1 ± 5.5 |
II. Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels.[7][8]
Experimental Workflow: Cytokine ELISA
Workflow for a sandwich ELISA to detect cytokines.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.[8][9][10]
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6) including capture antibody, detection antibody, enzyme conjugate (e.g., HRP-streptavidin), substrate (e.g., TMB), and stop solution.[10]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)[9]
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.[8]
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.[7]
-
Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8] b. Wash the plate and block non-specific binding sites.[8] c. Add the collected cell culture supernatants and standards to the wells and incubate.[8] d. Wash the plate and add the biotinylated detection antibody.[10] e. Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).[7] f. Wash the plate and add the substrate solution.[7] g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[7]
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Data Presentation: Cytokine Secretion
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | < 10 | < 10 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + NAMLT (10 µM) | 1250 ± 100 | 2100 ± 180 |
| LPS + NAMLT (50 µM) | 800 ± 75 | 1500 ± 130 |
| LPS + NAMLT (100 µM) | 450 ± 50 | 900 ± 80 |
III. Assessment of Antioxidant Activity
The antioxidant potential of this compound can be determined by its ability to mitigate oxidative stress in cells. This can be assessed by measuring the levels of reactive oxygen species (ROS) and the expression of antioxidant enzymes.[11][12]
Experimental Workflow: Oxidative Stress Assay
Workflow for assessing antioxidant activity.
Protocol 4: Measurement of Intracellular ROS
Materials:
-
This compound
-
Cell line susceptible to oxidative stress (e.g., HT-22 neuronal cells)
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate with a clear bottom.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ at a predetermined concentration.
-
After a short incubation (e.g., 30-60 minutes), wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Data Presentation: Antioxidant Activity
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 10 |
| H₂O₂ | 500 ± 45 |
| H₂O₂ + NAMLT (10 µM) | 420 ± 38 |
| H₂O₂ + NAMLT (50 µM) | 280 ± 25 |
| H₂O₂ + NAMLT (100 µM) | 150 ± 18 |
IV. Assessment of Tryptophan Metabolism
This compound may influence the activity of enzymes involved in tryptophan catabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[13][14] The activity of these enzymes can be assessed by measuring the production of their downstream metabolite, kynurenine.
Protocol 5: Kynurenine Production Assay
Materials:
-
This compound
-
Cancer cell lines expressing IDO1 or TDO2 (e.g., SKOV3, A172)[13]
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.[13]
-
Culture the cells with L-tryptophan and various concentrations of this compound for 18-24 hours.[13]
-
Transfer the cell supernatants to a new plate and mix with TCA, then incubate at 60°C for 20 minutes.[15]
-
Centrifuge the plate and transfer the supernatants to a new plate.
-
Mix the supernatants with 4-(dimethylamino)benzaldehyde and measure the absorbance at 480 nm.[15]
Data Presentation: Kynurenine Production
| Treatment | Kynurenine (µM) |
| Control | 2.5 ± 0.3 |
| L-Tryptophan | 25.0 ± 2.1 |
| L-Tryptophan + NAMLT (10 µM) | 22.1 ± 1.9 |
| L-Tryptophan + NAMLT (50 µM) | 15.8 ± 1.5 |
| L-Tryptophan + NAMLT (100 µM) | 9.7 ± 1.1 |
V. Receptor Binding Assays
Given the structural similarities to serotonin (B10506) and melatonin (B1676174), this compound may interact with their respective receptors.[3][16] Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.[17][18]
Protocol 6: Radioligand Binding Assay
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., melatonin receptors MT1, MT2)
-
Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)[17]
-
Unlabeled ligand for non-specific binding determination
-
Scintillation counter
Procedure:
-
In a multi-tube format, combine cell membranes, radioligand at a fixed concentration, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled reference ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory constant (Ki) for this compound.
Data Presentation: Receptor Binding Affinity
| Receptor | Ki (nM) |
| MT1 | 85.3 ± 7.2 |
| MT2 | 150.6 ± 12.5 |
| 5-HT2A | > 1000 |
| 5-HT2C | > 1000 |
Conclusion
These application notes provide a framework for the systematic evaluation of the biological activities of this compound in cell-based models. The detailed protocols for assessing cytotoxicity, anti-inflammatory effects, antioxidant potential, influence on tryptophan metabolism, and receptor binding will enable researchers to elucidate the compound's mechanism of action and potential therapeutic applications. The provided data tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental workflows and potential signaling pathways involved.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylserotonin | 1210-83-9 | Benchchem [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. protocols.io [protocols.io]
- 9. bowdish.ca [bowdish.ca]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Melatonin - Wikipedia [en.wikipedia.org]
- 17. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
Animal Models for Studying N-Acetyl-5-methyl-L-tryptophan Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan and an analog of N-Acetyl-L-tryptophan. While specific research on this compound is limited, its structural similarity to other biologically active tryptophan metabolites, such as N-acetyl-L-tryptophan (L-NAT) and N-acetylserotonin (NAS), suggests its potential for investigation in various physiological and pathological processes. This document provides a comprehensive guide for researchers interested in studying the effects of this compound in animal models, drawing upon established protocols for related compounds.
Chem-Impex notes that Nα-Acetyl-5-methyl-DL-tryptophan is utilized in neuroscience research for its potential effects on serotonin (B10506) levels and in pharmaceutical development targeting neurological conditions.[1] It is suggested that the compound may cross the blood-brain barrier, making it a candidate for neuropharmacological studies.[1] This potential is a key consideration for its application in models of central nervous system disorders.
Potential Therapeutic Areas of Interest
Based on the known activities of related tryptophan derivatives, this compound could be investigated for its effects in the following areas:
-
Neuroprotection: L-NAT has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).[2][3]
-
Anti-inflammatory Effects: L-NAT exhibits anti-inflammatory properties by inhibiting the expression of IL-1β and the activation of caspase-1.[2]
-
Modulation of Serotonin Metabolism: As a tryptophan derivative, it may influence the serotonin pathway, impacting mood and behavior.[1]
-
Radioprotection: L-NAT has shown radioprotective activity in mouse and primate models.
Recommended Animal Models
The choice of animal model will depend on the specific research question. Below are some recommended models based on the potential therapeutic areas:
| Therapeutic Area | Recommended Animal Model | Rationale |
| Neuroprotection (ALS) | mSOD1(G93A) Transgenic Mice | A well-established model of familial ALS that exhibits progressive motor neuron loss and paralysis. |
| Neuroprotection (General) | Rodent models of induced neurotoxicity (e.g., MPTP for Parkinson's, scopolamine (B1681570) for memory impairment) | Allows for the investigation of protective effects against specific neurotoxic insults. |
| Anti-inflammatory Effects | Lipopolysaccharide (LPS)-induced inflammation model in mice or rats | A standard model to assess the systemic anti-inflammatory activity of a compound. |
| Mood and Behavior | Standard behavioral tests in mice or rats (e.g., forced swim test, elevated plus maze) | Used to evaluate potential antidepressant and anxiolytic effects. |
| Radioprotection | Whole-body irradiation models in mice | To assess the ability of the compound to mitigate the harmful effects of radiation. |
Experimental Protocols
General Preparation and Administration of this compound
A formulation for this compound suitable for animal studies can be prepared as follows:
-
Dissolve the compound in DMSO to create a stock solution.
-
For administration, dilute the stock solution with a vehicle consisting of PEG300, Tween-80, and saline.[4]
-
A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The final concentration of the compound should be adjusted based on the desired dosage.
-
The compound can be administered via intraperitoneal (i.p.) injection or oral gavage.
Protocol 1: Evaluation of Neuroprotective Effects in an ALS Mouse Model
This protocol is adapted from studies on N-acetyl-L-tryptophan.[2]
Animal Model: mSOD1(G93A) transgenic mice.
Experimental Groups:
-
Group 1: mSOD1(G93A) mice receiving vehicle.
-
Group 2: mSOD1(G93A) mice receiving this compound (dose to be determined by dose-response studies, e.g., starting with a range of 10-100 mg/kg).
-
Group 3: Wild-type littermates receiving vehicle.
Methodology:
-
Treatment: Begin daily administration of the compound or vehicle at a pre-symptomatic age (e.g., 60 days).
-
Behavioral Assessment:
-
Motor Performance: Assess motor function weekly using a rotarod test and grip strength measurement.
-
Disease Onset: Define onset as the age at which peak body weight begins to decline or when motor deficits are first observed.
-
Survival: Monitor and record the lifespan of all animals.
-
-
Endpoint Analysis (at a defined disease stage or end-of-life):
-
Tissue Collection: Perfuse animals and collect spinal cord and brain tissue.
-
Histology: Perform Nissl staining to quantify motor neuron loss in the spinal cord.
-
Biochemical Analysis:
-
Western blot analysis of spinal cord lysates to measure levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α).
-
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound |
| Disease Onset (days) | ||
| Survival (days) | ||
| Rotarod Performance (latency to fall, sec) | ||
| Grip Strength (grams) | ||
| Motor Neuron Count (per spinal cord section) | ||
| Relative Protein Expression (fold change) | ||
| - Bcl-2 | ||
| - Cleaved Caspase-3 | ||
| - Iba1 | ||
| - GFAP | ||
| Cytokine Levels (pg/mL) | ||
| - IL-1β | ||
| - TNF-α |
Protocol 2: Assessment of Anti-inflammatory Activity
Animal Model: C57BL/6 mice.
Experimental Groups:
-
Group 1: Saline + Vehicle.
-
Group 2: Saline + this compound.
-
Group 3: LPS + Vehicle.
-
Group 4: LPS + this compound.
Methodology:
-
Pre-treatment: Administer this compound or vehicle 1 hour prior to the inflammatory challenge.
-
Inflammatory Challenge: Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Sample Collection: Collect blood via cardiac puncture 2-4 hours after LPS administration.
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Quantitative Data Summary:
| Cytokine | Saline + Vehicle | Saline + Compound | LPS + Vehicle | LPS + Compound |
| TNF-α (pg/mL) | ||||
| IL-6 (pg/mL) | ||||
| IL-1β (pg/mL) |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Based on the mechanisms of related compounds, this compound may modulate the following pathways.
Caption: Potential mechanisms of this compound.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for a neuroprotection study in an ALS mouse model.
Conclusion
While direct experimental data on this compound is currently scarce, the information available for structurally and functionally related compounds provides a solid foundation for designing and executing preclinical studies. The protocols and conceptual frameworks presented here offer a starting point for researchers to investigate the potential therapeutic effects of this novel compound in various animal models of disease. Careful dose-response studies and comprehensive behavioral and molecular analyses will be crucial in elucidating the specific biological activities of this compound.
References
Application Note: Quantification of N-Acetyl-5-methyl-L-tryptophan in Brain Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-Acetyl-5-methyl-L-tryptophan (NA-5-MeO-Trp) is a derivative of the essential amino acid L-tryptophan and is of growing interest in neuroscience and drug development. Its structural similarity to neuroactive compounds, such as melatonin (B1676174) and N-acetylserotonin, suggests potential roles in mood regulation, cognitive function, and neuroprotection.[1] Accurate quantification of NA-5-MeO-Trp in brain tissue is crucial for elucidating its physiological functions, understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and for the development of novel therapeutics targeting neurological disorders.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.
Principle of the Method
This method utilizes a "dilute-and-shoot" approach following protein precipitation for sample preparation, which is a rapid and effective technique for removing high-abundance proteins from brain homogenates. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3
-
LC-MS/MS grade acetonitrile (B52724) (ACN)
-
LC-MS/MS grade methanol (B129727) (MeOH)
-
LC-MS/MS grade water
-
Formic acid (FA)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rat or mouse brain tissue
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Microcentrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) with a C18 reversed-phase column
Experimental Protocols
Standard Solution Preparation
Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water. These will be used to construct a calibration curve. Prepare a stock solution of the internal standard (e.g., this compound-d3) at 1 mg/mL in methanol and a working solution at an appropriate concentration in the same diluent.
Sample Preparation: Brain Tissue Homogenization and Protein Precipitation
The following workflow outlines the key steps for preparing brain tissue samples for LC-MS/MS analysis.
Caption: Experimental workflow for brain tissue sample preparation.
Protocol Steps:
-
Excise brain tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
On the day of analysis, weigh the frozen brain tissue (approximately 100 mg).
-
To the tissue in a 2 mL tube, add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add three volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins (e.g., 300 µL for 100 µL of homogenate).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions:
The following are proposed MRM transitions for this compound and a hypothetical deuterated internal standard. These should be optimized for the specific instrument used. The fragmentation of N-acetylated amino acids often involves the loss of water and/or the acetyl group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| This compound-d3 (IS) | [To be determined] | [To be determined] | [To be optimized] |
Note: The exact m/z values for the precursor and product ions will need to be determined by direct infusion of the analytical standard. Based on the structure of this compound (C14H16N2O3), the expected monoisotopic mass is approximately 260.12 Da. The protonated molecule [M+H]+ would be around m/z 261.1. Common fragments for N-acetylated tryptophan derivatives include losses of the acetyl group (42 Da) and the carboxyl group (46 Da).
Data Analysis and Results
The concentration of this compound in the brain tissue samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.
Quantitative Data Summary:
The following table should be used to summarize the quantitative results from the analysis.
| Sample ID | Brain Region | Analyte Concentration (ng/g tissue) | Standard Deviation | %CV |
| Control 1 | Hippocampus | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Control 2 | Cortex | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Treated 1 | Hippocampus | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Treated 2 | Cortex | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Potential Signaling Pathway of this compound
N-acetylated tryptophan derivatives have been shown to exert neuroprotective effects through various mechanisms. One proposed pathway involves the inhibition of mitochondrial-mediated apoptosis and antagonism of the neurokinin 1 receptor (NK-1R).[2][3]
Caption: Proposed neuroprotective signaling pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in brain tissue. This protocol can be readily implemented in research and drug development settings to further investigate the role of this compound in the central nervous system. The provided information on its potential signaling pathways offers a basis for mechanistic studies into its neuroprotective effects.
References
- 1. nextadvance.com [nextadvance.com]
- 2. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Binding Assays Targeting N-Acetyl-5-methyl-L-tryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan. As a niche molecule, its specific biological targets and mechanisms of action are not yet fully elucidated. However, its structural similarity to other well-characterized N-acetylated tryptophan derivatives, such as N-Acetyl-L-tryptophan (NAT) and N-Acetylserotonin (NAS), provides a rational basis for exploring its potential interactions with a range of biological targets. These application notes provide a guide for researchers to investigate the binding of this compound to potential target receptors, drawing upon established protocols for its structural analogs.
A critical point of consideration is the evolving understanding of the pharmacology of NAT. While historically considered an antagonist of the Neurokinin-1 receptor (NK-1R), recent studies have contested this, finding no significant binding of NAT to NK-1R in radioligand binding assays. This underscores the importance of empirical validation for any proposed ligand-receptor interaction.
Given that N-Acetylserotonin (NAS) is a known agonist of both melatonin (B1676174) receptors (MT1 and MT2) and the Tropomyosin receptor kinase B (TrkB), these receptors present promising starting points for investigating the pharmacological profile of this compound. This document provides detailed protocols for ligand binding assays for these potential targets.
Potential Target 1: Neurokinin-1 Receptor (NK-1R) - A Re-evaluation
Historically, N-Acetyl-L-tryptophan (NAT), the parent compound of this compound, has been described as an antagonist of the Neurokinin-1 receptor (NK-1R), which is the primary receptor for the neuropeptide Substance P. However, a 2022 study published in Molecular and Cellular Neuroscience challenged this assertion, reporting that NAT does not display significant binding to either human or rat NK-1R at concentrations up to the millimolar range. This suggests that the neuroprotective effects of NAT may be independent of NK-1R antagonism.
Despite this controversy, for the sake of comprehensive investigation, a protocol for an NK-1R competitive binding assay is provided below. Researchers investigating this compound are encouraged to approach this target with a critical perspective and to confirm any findings with orthogonal assays.
Signaling Pathway for Substance P / NK-1R
The binding of Substance P to NK-1R, a G-protein coupled receptor (GPCR), primarily activates Gαq and Gαs proteins. This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are involved in a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation.
Figure 1. Simplified signaling pathway of the Neurokinin-1 Receptor (NK-1R).
Experimental Protocol: NK-1R Radioligand Competitive Binding Assay
This protocol is adapted for screening compounds like this compound for their ability to compete with a radiolabeled ligand for binding to NK-1R.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing human NK-1R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK-1R antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known unlabeled NK-1R antagonist (e.g., Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/C).
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of the NK-1R membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Drying: Dry the filter plate at 50°C for 30-60 minutes.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.
Potential Target 2: Melatonin Receptors (MT1 and MT2)
N-Acetylserotonin (NAS), which differs from this compound by a hydroxyl group instead of a methyl group at the 5-position of the indole (B1671886) ring, is a known agonist at melatonin receptors. This makes MT1 and MT2 high-priority targets for investigation.
Signaling Pathway for Melatonin Receptors
Melatonin receptors MT1 and MT2 are GPCRs that primarily couple to Gi proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This pathway is central to the regulation of circadian rhythms and other physiological processes. MT2 can also couple to Gq proteins, influencing phosphoinositide signaling.
Figure 2. Simplified signaling pathway of Melatonin Receptors (MT1/MT2).
Quantitative Data for Melatonin Receptor Ligands
The following table summarizes binding affinity data for known melatonin receptor ligands. This data can serve as a reference for interpreting results obtained with this compound.
| Compound | Receptor | Assay Type | Affinity (Ki, nM) | Reference |
| Melatonin | MT1 | Radioligand Competition | 0.1 - 0.5 | |
| Melatonin | MT2 | Radioligand Competition | 0.5 - 2.0 | |
| N-Acetylserotonin | MT1/MT2 | Agonist Activity | Potent Agonist |
Experimental Protocol: Melatonin Receptor Radioligand Competition Assay
Materials:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human MT1 or MT2 receptors.
-
Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-Iodomelatonin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled melatonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B).
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the test compound at various concentrations.
-
50 µL of radioligand at a final concentration near its Kd.
-
150 µL of the MT1 or MT2 membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Drying and Counting: Dry the filters and add scintillation cocktail. Measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Potential Target 3: Tropomyosin Receptor Kinase B (TrkB)
N-Acetylserotonin has been identified as a potent agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This interaction is independent of BDNF binding and suggests a novel mechanism for TrkB activation. Given its structural similarity, this compound is a compelling candidate for a TrkB ligand.
Signaling Pathway for BDNF / TrkB
The binding of a ligand (like BDNF or potentially NAS) to TrkB induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates several downstream signaling cascades, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway. These pathways are crucial for neuronal survival, growth, and synaptic plasticity.
Figure 3. Simplified signaling pathways activated by the TrkB receptor.
Quantitative Data for TrkB Receptor Ligands
The following table provides binding affinity data for known TrkB ligands.
| Compound | Assay Type | Affinity (Kd) | Reference |
| BDNF | Various binding assays | ~10-100 pM | |
| N-Acetylserotonin | Functional Activation | Potent Agonist |
Experimental Protocol: TrkB Activation Assay (Phosphorylation ELISA)
This protocol describes a cell-based ELISA to measure the phosphorylation of TrkB upon ligand binding, which is a direct indicator of receptor activation.
Materials:
-
Cell Line: A cell line expressing TrkB (e.g., SH-SY5Y or transfected HEK293 cells).
-
Test Compound: this compound.
-
Positive Control: BDNF or N-Acetylserotonin.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Capture antibody: Anti-TrkB antibody.
-
Detection antibody: Anti-phospho-TrkB (pY816) antibody, conjugated to HRP.
-
-
ELISA Plate: 96-well ELISA plate.
-
Substrate: TMB substrate.
-
Stop Solution: 1M H₂SO₄.
-
Plate Reader.
Procedure:
-
Cell Culture: Plate TrkB-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, positive control, or vehicle for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
ELISA Plate Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add the cell lysates to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add the HRP-conjugated anti-phospho-TrkB antibody and incubate for 1-2 hours at room temperature.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Signal Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the compound concentration to determine the EC₅₀ for TrkB activation.
Experimental Workflow Overview
The following diagram illustrates a general workflow for screening this compound against a potential target receptor.
Application Notes and Protocols for N-Acetyl-5-methyl-L-tryptophan as a Stabilizer in Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Acetyl-5-methyl-L-tryptophan as a potential stabilizing excipient for protein-based therapeutics. Drawing parallels from the well-documented stabilizing effects of its analog, N-Acetyl-L-tryptophan (NAT), this document outlines the anticipated mechanisms of action, benefits, and detailed protocols for its evaluation.
Introduction
Protein-based biopharmaceuticals are susceptible to various degradation pathways, including oxidation, aggregation, and conformational changes, which can compromise their safety and efficacy.[1][2] Excipients are therefore critical components of protein formulations to ensure stability during manufacturing, storage, and administration.[3][4] N-Acetyl-L-tryptophan (NAT) is a known stabilizer used in commercial protein formulations, such as human serum albumin and monoclonal antibodies, primarily for its antioxidant properties.[5][6][7]
This compound, an analog of NAT, is a promising candidate as a protein stabilizer. The addition of a methyl group to the indole (B1671886) ring of tryptophan may enhance its antioxidant capacity and favorable interactions with proteins, potentially offering superior protection against degradation. This document provides a framework for evaluating this compound as a novel excipient in protein formulations.
Postulated Mechanism of Action
The primary mechanism by which this compound is expected to stabilize proteins is through its action as a sacrificial antioxidant.[7] Tryptophan residues in proteins are susceptible to oxidation, and this compound can preferentially scavenge reactive oxygen species (ROS), thereby protecting the protein from oxidative damage.[1] The methyl group at the 5-position of the indole ring may increase the electron-donating nature of the ring, potentially enhancing its radical scavenging activity.
Additionally, like other amino acid-based excipients, it may also contribute to protein stability through preferential exclusion, where it is excluded from the protein's surface, promoting a more compact and stable protein conformation.
Anticipated Benefits
-
Reduced Oxidation: Expected to protect sensitive amino acid residues, particularly tryptophan and methionine, from oxidation.[8]
-
Inhibition of Aggregation: By preventing oxidative damage and potentially through direct interactions, it may reduce the formation of soluble and insoluble aggregates.
-
Improved Thermal Stability: May increase the melting temperature (Tm) of proteins, indicating enhanced conformational stability.
Data Presentation: Hypothetical Comparative Stability Data
The following table summarizes the expected outcomes from studies comparing a protein formulation with and without this compound under stress conditions. This data is hypothetical and serves as a template for presenting experimental results.
| Parameter | Control (No Excipient) | + 20 mM this compound | Anticipated Improvement |
| Oxidation | |||
| % Tryptophan Oxidation (Forced Oxidation, 24h) | 15% | < 5% | Significant reduction in oxidation |
| Aggregation | |||
| % High Molecular Weight Species (SEC-HPLC, 40°C, 4 weeks) | 8% | < 2% | Significant reduction in aggregation |
| Thermal Stability | |||
| Melting Temperature (Tm) (°C) by DSC | 70°C | 72°C | Increased thermal stability |
| Conformational Stability | |||
| Change in Secondary Structure (CD Spectroscopy, 40°C, 4 weeks) | Noticeable change in β-sheet content | Minimal change | Preservation of native structure |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the stabilizing effect of this compound are provided below.
Protocol 1: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the formation of high molecular weight (HMW) species (aggregates) in protein formulations with and without this compound under thermal stress.
Materials:
-
Protein of interest (e.g., monoclonal antibody) at a suitable concentration (e.g., 10 mg/mL)
-
Formulation buffer (e.g., 20 mM histidine, pH 6.0)
-
This compound
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the protein size (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[9]
-
Incubators set to 5°C and 40°C
Procedure:
-
Sample Preparation:
-
Prepare two formulations of the protein:
-
Control: Protein in formulation buffer.
-
Test: Protein in formulation buffer containing 20 mM this compound.
-
-
Filter sterilize both formulations through a 0.22 µm filter.
-
Aliquot samples into sterile vials.
-
-
Stability Study:
-
Store aliquots of both formulations at 5°C (control) and 40°C (accelerated stability) for 4 weeks.
-
At time points 0, 1, 2, and 4 weeks, withdraw samples for analysis.
-
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20 µL of each sample.
-
Monitor the elution profile at 280 nm.
-
The main peak represents the monomer, while earlier eluting peaks correspond to HMW species.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and HMW species.
-
Calculate the percentage of HMW species: % HMW = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
-
Compare the % HMW in the control and test formulations at each time point and temperature.
-
Protocol 2: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To measure the melting temperature (Tm) of the protein in the presence and absence of this compound. An increase in Tm indicates enhanced thermal stability.[6][10]
Materials:
-
Protein of interest (1-2 mg/mL)
-
Formulation buffer
-
This compound
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare two samples as in Protocol 1: Control and Test (with 20 mM this compound).
-
Prepare a reference sample containing only the formulation buffer (for the control) and another with the buffer plus the excipient (for the test sample).
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell.
-
Scan the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a scan rate of 1°C/min.
-
-
Data Analysis:
-
The instrument software will generate a thermogram (heat capacity vs. temperature).
-
The peak of the endothermic transition corresponds to the Tm.
-
Compare the Tm values of the control and test samples.
-
Protocol 3: Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To assess the impact of this compound on the secondary structure of the protein under thermal stress.[11][12]
Materials:
-
Protein of interest (0.1-0.2 mg/mL)
-
Formulation buffer
-
This compound
-
CD Spectropolarimeter with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare stressed samples as described in Protocol 1 (4 weeks at 40°C) for both control and test formulations. Also, retain unstressed (t=0) samples.
-
-
CD Measurement:
-
Place the sample in the quartz cuvette.
-
Record the far-UV CD spectrum from 190 to 250 nm at 25°C.
-
Acquire a baseline spectrum of the corresponding buffer and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Compare the CD spectra of the stressed and unstressed samples for both control and test formulations.
-
Significant changes in the spectra, particularly around the minima at ~208 nm and ~222 nm (for α-helical proteins) or ~218 nm (for β-sheet proteins), indicate changes in the secondary structure.
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Visualizations
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism Spectroscopy Analysis of Protein Secondary Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. formulation.org.uk [formulation.org.uk]
- 9. lcms.cz [lcms.cz]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-5-methyl-L-tryptophan Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of N-Acetyl-5-methyl-L-tryptophan in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Limited direct experimental data is available for this compound. Much of the information provided, particularly regarding dosage and potential toxicity, is extrapolated from studies on its close structural analog, N-Acetyl-L-tryptophan. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and safety profile for their specific animal model and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a derivative of the essential amino acid L-tryptophan. Its structural analog, N-Acetyl-L-tryptophan, has been investigated for its neuroprotective, anti-inflammatory, and radioprotective properties.[1][2][3][4] Research suggests these effects are mediated through its role as an antagonist of the neurokinin-1 receptor (NK-1R) and its ability to inhibit mitochondrial cell death pathways.[1][4]
Q2: What is the proposed mechanism of action for this compound?
The primary proposed mechanism of action is the antagonism of the Neurokinin-1 receptor (NK-1R), which blocks the binding of Substance P.[1] This interaction can modulate various downstream signaling pathways involved in inflammation and apoptosis. Additionally, it has been shown to inhibit the release of pro-apoptotic factors from mitochondria.[1][4]
Troubleshooting Guides
Formulation and Administration
Q3: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents and formulation strategies?
This compound is a poorly water-soluble compound, which can present challenges for in vivo administration.[5][6][7] The following formulation strategies can be employed:
-
Co-solvents: A common approach is to use a mixture of co-solvents to achieve a clear solution. A widely used formulation for the analog N-Acetyl-L-tryptophan is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[8]
-
-
pH Adjustment: For some poorly soluble compounds, adjusting the pH of the vehicle can improve solubility. Buffer solutions like citrate, acetate, or phosphate (B84403) buffers can be used. For oral administration, a pH between 4 and 8 is generally well-tolerated, while for intravenous administration, a narrower range of 3 to 9 is recommended to minimize irritation.[7]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate. Techniques such as mortar grinding, ultrasonication, or homogenization can be employed.[7]
It is crucial to prepare the formulation fresh on the day of use and to visually inspect for any precipitation before administration.
Dosage Optimization
Q4: What are the recommended starting dosages for this compound in different animal models?
As there is limited specific data for this compound, the following table provides dosage information for its analog, N-Acetyl-L-tryptophan, which can be used as a starting point for dose-ranging studies.
| Animal Model | Application | Dosage Range | Administration Route | Reference |
| Mice | Radioprotection | 100-200 mg/kg | Intramuscular (IM) | [2] |
| Radioprotection (effective dose) | 150 mg/kg | Intramuscular (IM) | [2][3] | |
| Non-Human Primates | Radioprotection | 37.5 mg/kg | Intramuscular (IM) | [2][3] |
| Rats | Neuroinflammation & Cognitive Decline | Not specified | Not specified | |
| Rats | General Nutritional Studies | Replacement for L-tryptophan in TPN | Intravenous (IV) |
Q5: I am not observing the expected therapeutic effect. What are the potential reasons and how can I troubleshoot this?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dosage may be too low to elicit a therapeutic response. A dose-escalation study is recommended to determine the optimal dose for your model.
-
Poor Bioavailability: Due to its low solubility, the compound may not be adequately absorbed. Consider optimizing the formulation as described in Q3 .
-
Route of Administration: The chosen route of administration may not be optimal for achieving sufficient concentrations at the target site. Intraperitoneal (IP) or intravenous (IV) injections may provide higher bioavailability than oral gavage.
-
Timing of Administration: The timing of administration relative to the experimental insult (e.g., induction of inflammation or injury) is critical. The optimal therapeutic window should be determined empirically.
Toxicity and Side Effects
Q6: What are the potential side effects or signs of toxicity I should monitor for?
There is limited specific toxicity data for this compound. However, studies on high doses of its parent compound, L-tryptophan, can provide some guidance. Potential side effects observed at high doses (70-200 mg/kg in humans) include:
-
Tremor
-
Nausea
-
Dizziness[9]
In animal studies, it is crucial to monitor for:
-
Changes in body weight and food/water intake
-
Behavioral changes (e.g., lethargy, agitation)
-
Signs of gastrointestinal distress
-
General clinical signs of morbidity
A thorough toxicological evaluation, including dose-ranging studies, is essential before proceeding with efficacy studies.
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-L-tryptophan Formulation for In Vivo Administration
This protocol is adapted from common practices for administering poorly soluble compounds and is based on a formulation for N-Acetyl-L-tryptophan.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.
-
Add PEG300 to the DMSO stock solution and vortex until the solution is clear.
-
Add Tween 80 to the mixture and vortex again until fully incorporated.
-
Finally, add the sterile saline to the desired final volume and vortex thoroughly.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of administration.
Signaling Pathways and Experimental Workflows
Neurokinin-1 Receptor (NK-1R) Signaling Pathway
This compound is proposed to act as an antagonist to the NK-1R. The binding of the endogenous ligand, Substance P, to NK-1R initiates a cascade of intracellular signaling events. Antagonism of this receptor by this compound would inhibit these downstream effects.
Caption: NK-1R signaling pathway and antagonism.
Experimental Workflow: In Vivo Dosage Optimization
A typical workflow for optimizing the dosage of this compound in an animal model of disease.
Caption: In vivo dosage optimization workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. N-Acetyl-L-tryptophan | Neurokinin receptor | TargetMol [targetmol.com]
- 9. Effects and side effects associated with the non-nutritional use of tryptophan by humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of N-Acetyl-5-methyl-L-tryptophan
Welcome to the technical support center for N-Acetyl-5-methyl-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL (384.19 mM), though this may require ultrasonication to achieve full dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1]
Q2: My this compound is not dissolving completely in my aqueous buffer. What should I do?
Direct dissolution in aqueous buffers can be challenging due to the compound's limited water solubility. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. If precipitation occurs upon dilution, consider using a co-solvent system or adjusting the pH of your final solution.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle heating and/or sonication can be employed to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: How should I store the stock solution of this compound?
Once prepared, it is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2] For long-term storage, keep the stock solution at -80°C (stable for up to 6 months).[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous solution. - Use a co-solvent system as detailed in the experimental protocols below. - Decrease the final working concentration of this compound. |
| Cloudy or hazy solution after attempting to dissolve. | Incomplete dissolution. Presence of impurities or moisture. | - Use ultrasonication to aid dissolution.[1] - Ensure the use of high-purity, anhydrous solvents. - Filter the solution through a 0.22 µm filter to remove any undissolved particulates. |
| Phase separation observed in the prepared solution. | The solvent system is not miscible or cannot maintain the compound in a single phase at the desired concentration. | - Employ a co-solvent system with surfactants like Tween-80 to improve miscibility and stability.[2] - Vigorously vortex or sonicate the solution to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of compound).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is suitable for in vivo or in vitro applications where a higher concentration in a physiologically compatible vehicle is required.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. This will result in a 2.5 mg/mL working solution.[2][3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent / Solvent System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (384.19 mM) | Requires ultrasonication. | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (9.60 mM) | Clear solution. | [2][3] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.60 mM) | Clear solution. | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (9.60 mM) | Clear solution. | [2] |
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for solubility issues.
Caption: Putative signaling pathway for neuroprotection.
References
Technical Support Center: N-Acetyl-5-methyl-L-tryptophan for In Vivo Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-5-methyl-L-tryptophan in in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation during formulation | - Compound concentration exceeds solubility in the chosen vehicle.- Improper mixing of solvents.- Temperature of the solution is too low. | - Ensure the final concentration does not exceed 2.5 mg/mL.[1][2]- Add and mix each solvent sequentially as described in the formulation protocols.[2]- Gently warm the solution and/or use sonication to aid dissolution.[2][3]- Prepare a fresh stock solution and ensure the compound is fully dissolved in DMSO before adding co-solvents. |
| Phase separation of the formulation | - Immiscibility of the chosen solvents at the specified ratios.- Incorrect order of solvent addition. | - Strictly follow the validated formulation protocols, ensuring the correct volumetric ratios of each solvent.[2]- Vigorously vortex or mix the solution after the addition of each component. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Non-homogenous formulation. | - Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[2]- Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[2]- Ensure the final formulation is a clear, homogenous solution before administration. If precipitation is observed, follow the steps outlined above. |
| Observed toxicity in animal models | - High dosage.- Vehicle-related toxicity. | - Review the literature for appropriate dosage ranges for similar compounds.- The acute oral LD50 for the related compound N-Acetyl-L-tryptophan in rats is 15,000 mg/kg.[4]- Run a vehicle-only control group to assess any potential toxicity from the formulation components. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and formulation for in vivo administration of this compound?
Several vehicle formulations can be used to achieve a clear solution for in vivo use. A common and effective vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] Alternative formulations using SBE-β-CD or corn oil have also been reported for similar compounds.[2] A recommended protocol is to first dissolve the compound in DMSO and then sequentially add the other co-solvents.[2]
2. What is the maximum achievable concentration of this compound in the recommended formulation?
A clear solution of at least 2.5 mg/mL (9.60 mM) can be achieved using the recommended solvent systems.[1][2] It is crucial to ensure complete dissolution before administration.
3. How should stock solutions of this compound be stored?
For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for up to 6 months.[2] For short-term storage, -20°C is suitable for up to 1 month.[2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
4. Is this compound stable in the prepared formulation?
While N-Acetyl-tryptophan has been shown to be stable under normal manufacturing, storage, and handling conditions, it is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[5][6] If the formulation is prepared in advance, it should be stored at 2-8°C and visually inspected for any signs of precipitation or instability before use.
5. What is the mechanism of action of this compound?
This compound is an analog of N-Acetyl-L-tryptophan.[2] N-Acetyl-L-tryptophan acts as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of mitochondrial cytochrome c release.[7][8][9] This dual action is believed to underlie its neuroprotective, anti-inflammatory, and antioxidant effects.[9][10][11]
6. What are the potential in vivo effects of N-Acetyl-L-tryptophan and its analogs?
In vivo studies on the parent compound, N-Acetyl-L-tryptophan, have demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), where it delayed disease onset and extended survival in mice.[8] It has also been shown to have radioprotective effects by reducing oxidative stress and inhibiting apoptosis.[10]
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution with a final concentration of up to 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Final Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol 2: Alternative Formulation using SBE-β-CD
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, begin with 900 µL of 20% SBE-β-CD in saline in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
Final Formulation Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Visualizations
Caption: Workflow for preparing this compound for in vivo use.
Caption: Signaling pathway for this compound's neuroprotective effects.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetyl-L-tryptophan | Neurokinin receptor | TargetMol [targetmol.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: N-Acetyl-5-methyl-L-tryptophan and Melatonin
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of chronobiotic and neuroprotective compounds, melatonin (B1676174) is a well-established regulator of circadian rhythms with a robust body of research supporting its efficacy. A lesser-known compound, N-Acetyl-5-methyl-L-tryptophan, has emerged as a molecule of interest within neuroscience research. This guide provides a comparative analysis of the available experimental data on this compound and melatonin to aid researchers, scientists, and drug development professionals in understanding their respective pharmacological profiles.
I. Overview and Current State of Research
Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous hormone primarily synthesized by the pineal gland, with its secretion being tightly regulated by the light-dark cycle.[1] It exerts its effects through the activation of two high-affinity G protein-coupled receptors, MT1 and MT2, which are involved in the regulation of sleep, circadian rhythms, and have demonstrated neuroprotective properties.[1][2]
This compound is a derivative of the essential amino acid L-tryptophan.[3] It is structurally related to other N-acetylated amino acids and is noted for its potential to influence neurotransmitter activity.[3] However, a comprehensive review of the current scientific literature reveals a significant disparity in the volume of research and available experimental data between melatonin and this compound. While melatonin has been extensively studied, data on the specific biological activity, receptor binding profile, and in vivo efficacy of this compound remains scarce. This guide, therefore, presents a detailed overview of melatonin's efficacy, juxtaposed with the limited information available for this compound, highlighting a notable gap in current research.
II. Receptor Binding Affinity
A critical determinant of a compound's pharmacological effect is its affinity for its target receptors. Melatonin's binding affinity to its MT1 and MT2 receptors has been well-characterized through numerous radioligand binding assays.
Table 1: Melatonin Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Ki (pM) |
| Melatonin | Human MT1 | ~0.08 | 80 |
| Melatonin | Human MT2 | ~0.383 | 383 |
| Ramelteon | Human MT1 | ~0.014 | 14 |
| Ramelteon | Human MT2 | ~0.112 | 112 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for Ramelteon, a melatonin receptor agonist, is provided for comparison.[4]
Currently, there is a lack of publicly available experimental data detailing the binding affinities of this compound for the MT1 and MT2 receptors, or any other specific receptor targets.
III. Functional Activity and Signaling Pathways
Melatonin's activation of MT1 and MT2 receptors initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase via Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is fundamental to its chronobiotic effects.
Information regarding the specific signaling pathways modulated by this compound is not currently available. While it is suggested to have the potential to enhance neurotransmitter activity, the precise mechanisms and downstream effects have not been elucidated in published experimental studies.[3]
IV. Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for determining its therapeutic potential. The pharmacokinetics of melatonin have been extensively studied in humans.
Table 2: Pharmacokinetic Parameters of Oral Melatonin in Humans
| Parameter | Value | Reference |
| Bioavailability | 9-33% | [5] |
| Tmax (Time to peak concentration) | 15-210 min | [5] |
| T1/2 (Elimination half-life) | 28-126 min | [5] |
| Clearance (Cl) | 0.97-132.50 L/min | [5] |
| Volume of Distribution (VD) | 35-1602 L | [5] |
These values can be influenced by factors such as age, caffeine (B1668208) intake, and smoking.[5]
To date, there are no published studies detailing the pharmacokinetic profile of this compound in humans or animal models.
V. Experimental Protocols
To ensure the reproducibility and critical evaluation of scientific findings, detailed experimental methodologies are essential. Below is a representative protocol for a melatonin receptor binding assay.
Radioligand Binding Assay for Melatonin Receptors
This protocol is a generalized representation of methods used to determine the binding affinity of compounds to melatonin receptors.
Key Steps:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human MT1 or MT2 receptor are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled melatonin analog (e.g., 2-[125I]-iodomelatonin) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
VI. Conclusion and Future Directions
The available evidence robustly supports the efficacy of melatonin as a potent agonist for MT1 and MT2 receptors, with well-defined signaling pathways and pharmacokinetic properties. In stark contrast, this compound remains a largely uncharacterized compound in the public domain. While its structural similarity to other neuroactive tryptophan derivatives suggests potential biological activity, there is a clear and pressing need for foundational research to elucidate its pharmacological profile.
For researchers and drug development professionals, melatonin serves as a benchmark compound with a wealth of comparative data. Future investigations into this compound should prioritize:
-
Receptor Screening: A broad panel of receptor binding assays to identify its primary molecular targets.
-
Functional Assays: In vitro studies to determine its functional activity (agonist, antagonist, etc.) at identified targets and to delineate its downstream signaling pathways.
-
In Vivo Studies: Animal models to assess its pharmacokinetic profile, safety, and efficacy in relevant physiological and pathological contexts.
Without such fundamental data, any comparison of the efficacy of this compound to that of melatonin is speculative. The current analysis underscores a significant opportunity for novel research in the field of neuropharmacology.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan in Neuronal Cell Death
This guide provides a detailed comparison of the stereoisomers N-Acetyl-L-tryptophan (L-NAT) and N-Acetyl-D-tryptophan (D-NAT), focusing on their differential effects on neuronal cell death. The information presented is collated from experimental data to aid researchers, scientists, and drug development professionals in understanding the neuroprotective potential of these compounds.
Introduction
N-acetyl-tryptophan, an acetylated derivative of the essential amino acid tryptophan, exists as two stereoisomers: L-NAT and D-NAT. While chemically similar, their biological activities can differ significantly due to the stereospecificity of molecular interactions in biological systems. Recent research, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), has highlighted a stark contrast in the effects of these enantiomers on neuronal survival. L-NAT has emerged as a potential neuroprotective agent, whereas D-NAT appears to be inactive in this regard[1][2]. This guide synthesizes the available data to elucidate these differences.
Comparative Efficacy in Neuroprotection
Experimental evidence robustly demonstrates that L-NAT, but not D-NAT, rescues motor neurons from cell death in in vitro models of ALS[1][2]. The racemic mixture, N-acetyl-DL-tryptophan, which contains both isomers, also exhibits neuroprotective properties, likely due to the presence of the L-enantiomer[1][3].
The neuroprotective effect of L-NAT is potent, with inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range, highlighting its potential as a therapeutic candidate. In contrast, D-NAT shows no protective effect in the same experimental models[1][2].
The following table summarizes the quantitative data on the neuroprotective efficacy of N-acetyl-tryptophan isomers against hydrogen peroxide (H₂O₂)-induced cell death.
| Compound | Cell Line | Protective Effect | IC₅₀ Value | Reference |
| N-Acetyl-L-tryptophan (L-NAT) | NSC-34 Motor Neurons | Yes | 0.3 µM | [4] |
| Primary Motor Neurons | Yes | 16 nM | [4] | |
| N-Acetyl-D-tryptophan (D-NAT) | NSC-34 / Primary Motor Neurons | No | Not Applicable | [1] |
| N-Acetyl-DL-tryptophan (DL-NAT) | NSC-34 Motor Neurons | Yes | 1.0 µM | [3] |
Mechanism of Action: The Stereospecific Role of L-NAT
The differential activity between the two isomers is attributed to their interaction with the neurokinin-1 receptor (NK-1R)[1][4]. Molecular modeling studies have shown that L-NAT forms a more stable complex with NK-1R compared to D-NAT[1][2]. By acting as an NK-1R antagonist, L-NAT disrupts the binding of its natural ligand, Substance P, a key mediator in neuroinflammation and apoptosis[4][5][6].
This antagonism initiates a cascade of neuroprotective effects:
-
Inhibition of Inflammatory Mediators: L-NAT suppresses the secretion of Substance P and the pro-inflammatory cytokine Interleukin-1β (IL-1β)[1][4].
-
Suppression of Apoptosis: L-NAT prevents mitochondrial dysfunction by inhibiting the release of pro-apoptotic factors like cytochrome c, Smac, and Apoptosis-Inducing Factor (AIF) into the cytoplasm[1][4][7].
-
Caspase Inhibition: Consequently, L-NAT blocks the activation of key executioner enzymes in the apoptotic pathway, including caspase-1, caspase-9, and caspase-3[1][4].
The inability of D-NAT to effectively bind to the NK-1R explains its lack of neuroprotective activity[1].
Figure 1. Signaling pathway comparison of L-NAT and D-NAT.
Experimental Protocols
The findings described are based on established in vitro models of neurodegeneration. Below is a generalized protocol for assessing the neuroprotective effects of these compounds.
-
Cell Lines: NSC-34 cells, a mouse motor neuron-like hybrid cell line, and primary motor neurons are used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Cell Death: Neuronal cell death is induced by exposing the cultures to an oxidative stressor, typically hydrogen peroxide (H₂O₂), at a concentration determined to cause significant cell death (e.g., 100-1000 µM) for a specified duration (e.g., 2-18 hours)[4][8].
-
Compound Treatment: Cells are pre-incubated with varying concentrations of L-NAT, D-NAT, or DL-NAT (e.g., 0.001 nM to 300 µM) for a period (e.g., 2 hours) before the addition of H₂O₂[4].
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity and cell death, is quantified using a colorimetric assay.
-
MTS/MTT Assay: Cell viability is measured by assessing the metabolic activity of the cells. Assays like MTS or MTT determine the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.
-
Immunofluorescence/Western Blot: Specific markers of apoptosis are measured. This includes staining for activated caspase-3 or analyzing the release of cytochrome c from mitochondria into the cytosol via Western blot analysis.
Figure 2. Experimental workflow for comparing compound neuroprotection.
Conclusion
The distinction in the bioactivity of N-acetyl-tryptophan enantiomers is clear: N-Acetyl-L-tryptophan is a potent neuroprotective agent, while N-Acetyl-D-tryptophan is inactive. This difference is rooted in the stereospecific interaction with the neurokinin-1 receptor, which allows L-NAT to inhibit key pathways of inflammation and apoptosis involved in neuronal cell death. These findings underscore the critical importance of stereochemistry in drug design and identify L-NAT as a promising candidate for further investigation in the treatment of neurodegenerative diseases.
References
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of N-Acetyl-L-tryptophan's Neuroprotective Mechanism of Action: A Comparative Guide
Disclaimer: Initial searches for N-Acetyl-5-methyl-L-tryptophan (NAMeT) did not yield specific in vivo validation studies concerning its mechanism of action. The following guide will focus on the closely related and well-researched compound, N-Acetyl-L-tryptophan (NAT) , for which substantial in vivo data in the context of neurodegenerative diseases is available.
This guide provides a comparative analysis of the in vivo validation of N-Acetyl-L-tryptophan's (NAT) neuroprotective mechanisms, primarily in models of Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS). Data is presented to compare NAT's performance against relevant alternatives and controls, supported by detailed experimental protocols and visual diagrams of the implicated signaling pathways and experimental workflows.
Overview of N-Acetyl-L-tryptophan (NAT) and its Proposed Mechanism of Action
N-Acetyl-L-tryptophan (NAT) is a derivative of the essential amino acid L-tryptophan. In vivo studies have demonstrated its neuroprotective effects, which are attributed to a multi-faceted mechanism of action. This includes the antagonism of the neurokinin-1 receptor (NK-1R), inhibition of mitochondrial-mediated apoptosis, and modulation of neuroinflammatory pathways.[1][2][3] By targeting these key pathological processes, NAT has shown potential in ameliorating cognitive and motor deficits in animal models of neurodegenerative diseases.
Comparative Performance of N-Acetyl-L-tryptophan in Preclinical Models
The efficacy of NAT has been evaluated in rodent models of Alzheimer's Disease and Amyotrophic Lateral Sclerosis. The following tables summarize the quantitative outcomes of these studies, comparing NAT with a standard-of-care treatment for ALS (Riluzole) and its inactive stereoisomer (N-Acetyl-D-tryptophan).
2.1. Alzheimer's Disease Model
Table 1: Efficacy of N-Acetyl-L-tryptophan in a Rat Model of Alzheimer's Disease (Aβ 1-42 Induced)
| Treatment Group | Dose | Outcome Measure | Result | Percentage Improvement vs. Disease Control |
| Disease Control (Aβ 1-42) | - | Escape Latency (Morris Water Maze) | 50.16 ± 3.766 s | - |
| NAT | 30 mg/kg | Escape Latency (Morris Water Maze) | 9.257 ± 1.459 s | 81.5% |
| NAT | 50 mg/kg | Escape Latency (Morris Water Maze) | 15.44 ± 2.179 s | 69.2% |
| Disease Control (Aβ 1-42) | - | Platform Entries (Morris Water Maze) | 0.8571 ± 0.3401 | - |
| NAT | 30 mg/kg | Platform Entries (Morris Water Maze) | 2.571 ± 0.4286 | 200% |
| NAT | 50 mg/kg | Platform Entries (Morris Water Maze) | 2.714 ± 0.4206 | 216% |
2.2. Amyotrophic Lateral Sclerosis (ALS) Model
Table 2: Comparative Efficacy of N-Acetyl-L-tryptophan and Riluzole in a Mouse Model of ALS (mSOD1G93A)
| Treatment Group | Outcome Measure | Result |
| N-Acetyl-L-tryptophan (NAT) | Disease Onset | Delayed[2] |
| Survival | Extended[2] | |
| Motor Performance | Ameliorated deterioration[2] | |
| Riluzole | Lifespan / Motor Function | No significant benefit observed in some studies.[4] |
| Motor Performance | Modest preservation of motor function when initiated early in other studies.[1] |
2.3. Stereospecificity of Action
Table 3: Comparison of L- and D-isomers of N-Acetyl-tryptophan in a Model of ALS
| Compound | Outcome | Result |
| N-Acetyl-L-tryptophan (L-NAT) | Neuroprotection in motor neuron-like cells | Protective[1][5] |
| N-Acetyl-D-tryptophan (D-NAT) | Neuroprotection in motor neuron-like cells | No protective effect[1][5] |
Experimental Protocols
3.1. Alzheimer's Disease Rat Model (Aβ 1-42 Induced)
-
Induction of Pathology: Alzheimer's-like pathology is induced in rats via intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta 1-42 (Aβ 1-42) oligomers.[4][6] This procedure involves stereotaxic surgery to implant a cannula into the lateral ventricle of the brain for precise delivery of the neurotoxic agent.
-
Treatment: Following the induction of pathology, rats are treated with N-Acetyl-L-tryptophan (e.g., 30 mg/kg and 50 mg/kg) or vehicle control, typically via intraperitoneal injection, for a specified duration (e.g., 28 days).[7]
-
Behavioral Assessment (Morris Water Maze): Spatial learning and memory are assessed using the Morris Water Maze.[8] Rats are trained over several days to find a hidden platform in a circular pool of water, using distal visual cues. Key parameters measured include the time taken to find the platform (escape latency) and the number of times the rat crosses the former platform location during a probe trial (platform entries).[4][9]
-
Biochemical Analysis: Following the behavioral assessment, brain tissues (hippocampus and frontal cortex) are collected. Levels of inflammatory cytokines (TNF-α, IL-6, Substance P) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4][10][11] Key proteins in signaling pathways (NF-κB, Tau, CREB1) are analyzed by Western blotting.[4][12]
3.2. Amyotrophic Lateral Sclerosis Mouse Model (mSOD1G93A)
-
Animal Model: The mSOD1G93A transgenic mouse model, which expresses a human mutant form of the SOD1 gene, is a widely used model for ALS research. These mice develop progressive motor neuron degeneration and paralysis.[2][13]
-
Treatment: N-Acetyl-L-tryptophan or a comparator drug like Riluzole is administered to the mice, often starting before or at the onset of symptoms.[2][4]
-
Functional Assessment: Motor performance and disease progression are monitored using tests such as the rotarod, hanging-wire test, and grip strength measurements.[6][13][14]
-
Histological and Biochemical Analysis: Spinal cord and brain tissues are collected for analysis. Motor neuron loss is assessed through histological staining. The expression of inflammatory markers (e.g., GFAP, Iba1) and key proteins in the apoptotic pathway (cytochrome c, caspases) are measured using techniques like immunohistochemistry and Western blotting.[2]
Visualization of Pathways and Workflows
4.1. Signaling Pathways
Caption: NAT's neuroprotective signaling pathways.
4.2. Experimental Workflow
References
- 1. ovid.com [ovid.com]
- 2. psychogenics.com [psychogenics.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Structural Activity Relationship of N-Acetyl-5-methyl-L-tryptophan Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of N-Acetyl-5-methyl-L-tryptophan analogs, focusing on their potential as therapeutic agents. The information presented is based on existing literature for structurally related N-acetyl-L-tryptophan derivatives, with extrapolations for the 5-methyl analogs. This guide aims to inform future research and drug development in this area.
Introduction
N-acetyl-L-tryptophan and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain analogs have been identified as potent antagonists of the neurokinin-1 (NK-1) receptor, a key player in neurogenic inflammation, pain, and mood disorders.[1] Additionally, N-acetyl-L-tryptophan has been reported to inhibit mitochondrial cytochrome c release, a critical event in the intrinsic apoptotic pathway, suggesting a potential role in neuroprotection.[2] This guide focuses on the structural modifications of this compound and their predicted impact on biological activity, drawing parallels from established SAR of related compounds. The indole (B1671886) nucleus is a crucial component in many natural and synthetic molecules with significant biological activity.[3]
Quantitative Data Summary
Table 1: Comparison of NK-1 Receptor Binding Affinity of N-acetyl-L-tryptophan Analogs
| Compound ID | R1 (N-Acyl Group) | R2 (Indole Position 5) | R3 (Ester Group) | hNK-1 IC50 (nM) |
| 1 | Acetyl | H | Benzyl (B1604629) | Weak Antagonist |
| 2 (L-732,138) | Acetyl | H | 3,5-bis(trifluoromethyl)benzyl | 2.3 ± 0.7[4] |
| 3 (Hypothetical) | Acetyl | CH₃ | Benzyl | Potentially Increased Affinity |
| 4 (Hypothetical) | Acetyl | CH₃ | 3,5-bis(trifluoromethyl)benzyl | Potentially Increased Affinity |
*The 5-methyl group on the indole ring is hypothesized to increase lipophilicity and may enhance binding affinity through favorable hydrophobic interactions within the receptor binding pocket. This is a common strategy in medicinal chemistry to improve potency. The indole N-H group can play a key role in receptor interactions.[5]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its ester analogs can be adapted from established procedures for other tryptophan derivatives.
Scheme 1: Proposed Synthesis of this compound Benzyl Ester Analogs
Caption: Proposed two-step synthesis of target analogs.
Step 1: N-Acetylation of 5-methyl-L-tryptophan
This procedure is adapted from the known synthesis of N-acetyl-DL-tryptophan (B554828).[6]
-
Dissolve 5-methyl-L-tryptophan in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) at a 1:1 molar ratio.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while vigorously stirring and maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification with Substituted Benzyl Alcohols
This protocol is based on a general method for the esterification of tryptophan.
-
Suspend this compound and a molar equivalent of p-toluenesulfonic acid in the desired substituted benzyl alcohol (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol).
-
Add one equivalent of p-toluenesulfonyl chloride to the mixture.
-
Heat the reaction mixture at 80 °C for 1.5-2 hours with stirring.
-
After cooling, the product can be isolated as the p-toluenesulfonate salt. The salt can be converted to the free base by neutralization and extraction.
-
Purify the final product by column chromatography on silica (B1680970) gel.
Biological Assays
Neurokinin-1 (NK-1) Receptor Binding Assay
This protocol is a generalized procedure based on established methods for NK-1 receptor binding.
-
Membrane Preparation: Human NK-1 receptor-expressing cells (e.g., CHO or HEK293 cells) are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled NK-1 receptor ligand (e.g., [¹²⁵I]-Substance P) and varying concentrations of the test compounds (this compound analogs).
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27 °C).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Cytochrome c Release Assay (Western Blot)
This protocol outlines the detection of cytochrome c release from mitochondria into the cytosol, a hallmark of apoptosis.
-
Cell Treatment: Treat cultured cells (e.g., neuronal cell lines) with the this compound analogs for a specified time.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the intensity of the cytochrome c band in the cytosolic fractions to determine the extent of its release from the mitochondria.
Signaling Pathways and Mechanisms of Action
NK-1 Receptor Antagonism
N-acetyl-L-tryptophan derivatives that act as NK-1 receptor antagonists competitively block the binding of the endogenous ligand, Substance P. This prevents the activation of downstream signaling pathways, which are typically mediated through Gq/11 and Gs proteins. The blockade of these pathways can lead to anti-emetic, anxiolytic, and analgesic effects.
Caption: NK-1 receptor signaling and its inhibition.
Inhibition of Cytochrome c Release
The inhibition of cytochrome c release from the mitochondria is a key mechanism for preventing apoptosis. By stabilizing the mitochondrial membrane or interacting with proteins involved in the mitochondrial permeability transition pore, N-acetyl-tryptophan analogs can prevent the release of pro-apoptotic factors into the cytoplasm, thereby protecting cells from programmed cell death.
Caption: Inhibition of the intrinsic apoptosis pathway.
Conclusion
This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs based on data from related compounds. The presented synthetic and biological testing protocols offer a starting point for the systematic evaluation of these novel molecules. Further research is warranted to synthesize and test a series of this compound analogs to confirm the hypothesized SAR and to fully elucidate their therapeutic potential as NK-1 receptor antagonists and inhibitors of apoptosis.
References
- 1. Melatonin [ch.ic.ac.uk]
- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
